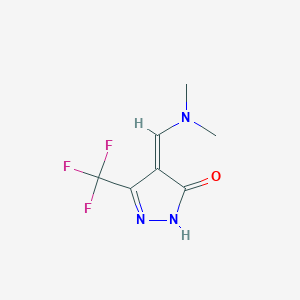

(4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

(4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O/c1-13(2)3-4-5(7(8,9)10)11-12-6(4)14/h3H,1-2H3,(H,12,14)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZYFCRCCLIPCT-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=NNC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/C(=NNC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine and Trifluoromethyl-Containing Ketones

A foundational approach involves reacting hydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, as demonstrated in the synthesis of regioisomeric pyrazoles. Under acidic conditions (e.g., acetic acid), this reaction yields 3-trifluoromethylpyrazol-5-one derivatives. Key parameters include:

Diazonium Salt Coupling

Alternative routes employ diazonium salts derived from aniline derivatives. Cyanoacetic hydrazide reacts with arenediazonium chloride in ethanol under basic conditions (sodium acetate) to form hydrazone intermediates, which cyclize upon reflux to yield 3-amino-4-arylhydrazonopyrazolones. While this method is effective for aryl-substituted pyrazolones, adapting it for trifluoromethyl groups requires substitution-tolerant conditions.

Introduction of the Dimethylaminomethylidene Group

The dimethylaminomethylidene moiety is introduced via condensation reactions with dimethylformamide diethyl acetal (DMF-DEA).

Direct Condensation with DMF-DEA

In a seminal study, 3-trifluoromethylpyrazol-5-one derivatives were treated with DMF-DEA in anhydrous ethanol under reflux. The reaction proceeds via nucleophilic attack of the pyrazole’s active methylene group on the electrophilic carbon of DMF-DEA, forming the enamine linkage.

Protecting Group Strategies

To prevent competing O-acylation, the 4-methoxybenzyl (PMB) group has been employed as a temporary protecting group for the pyrazole nitrogen. After condensation with DMF-DEA, the PMB group is removed using trifluoroacetic acid (TFA), yielding the free pyrazolone. This method improves regioselectivity and simplifies purification.

Regioselective Synthesis and Stereochemical Control

Influence of Reaction Conditions on Regioselectivity

The ratio of 3- and 5-trifluoromethyl isomers is highly sensitive to reaction parameters:

Z/E Isomerism of the Dimethylaminomethylidene Group

The Z-configuration is stabilized by intramolecular hydrogen bonding between the enamine nitrogen and the pyrazole carbonyl oxygen. Polar solvents (e.g., DMF) and low temperatures (0–5°C) during condensation minimize E-isomer formation.

Purification and Analytical Characterization

Chromatographic Separation

Silica gel chromatography with 5% methanol in dichloromethane effectively separates C-acylated and O-acylated byproducts. Reported Rf values for analogous compounds include:

| Compound Type | Rf Value | Melting Point (°C) |

|---|---|---|

| C-Acylated Derivatives | 0.42–0.55 | 126–151 |

| O-Acylated Derivatives | 0.67–0.72 | 73–95 |

Spectroscopic Confirmation

- 1H NMR : The enamine proton resonates as a singlet at δ 8.2–8.5 ppm, while the trifluoromethyl group appears as a quartet (J = 12 Hz) near δ 4.3 ppm.

- 13C NMR : The carbonyl carbon (C5) is observed at δ 165–170 ppm, and the CF3 carbon at δ 122–125 ppm (q, J = 280 Hz).

Comparative Analysis of Synthetic Routes

Applications and Derivative Synthesis

The compound serves as a precursor for herbicides like pyroxasulfone and antimicrobial silver complexes. Functionalization strategies include:

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

Antihyperglycemic Agents

Recent studies have highlighted the potential of pyrazole derivatives as antihyperglycemic agents. For instance, compounds similar to (4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one have been synthesized and tested for their ability to inhibit renal tubular glucose reabsorption. This mechanism is crucial for developing treatments for diabetes mellitus, particularly in managing hyperglycemia in diabetic models such as db/db mice .

Anticancer Properties

Pyrazole derivatives have shown promise in anticancer research. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its interaction with biological membranes. Studies suggest that such modifications can lead to increased cytotoxicity against various cancer cell lines. The specific compound under discussion may exhibit similar properties, warranting further investigation into its efficacy and mechanism of action against cancer cells.

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Pyrazole derivatives are known for their ability to inhibit key enzymes in pests, leading to effective pest management solutions. Research indicates that incorporating trifluoromethyl groups can enhance the biological activity of these compounds against target pests.

Synthesis of Functional Materials

In materials science, the synthesis of pyrazole-based compounds has been explored for creating functional materials such as sensors and catalysts. The unique electronic properties imparted by the trifluoromethyl group can be exploited in designing materials with specific electrical or catalytic properties. This application is particularly relevant in developing advanced materials for electronic devices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethylpyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.

Trifluoromethylketones: Compounds with a trifluoromethyl group attached to a ketone functional group.

Uniqueness

(4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one is unique due to its combination of a trifluoromethyl group and a pyrazolone core. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Biological Activity

The compound (4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one, a pyrazolone derivative, has garnered attention due to its diverse biological activities. This article reviews its antibacterial, antifungal, anti-inflammatory, and other pharmacological properties based on recent studies.

Chemical Structure

The molecular formula of this compound is C7H8F3N3O. Its structure features a pyrazolone core substituted with a dimethylaminomethylidene group and a trifluoromethyl group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound:

- Antibacterial Activity :

- The compound exhibited potent activity against both Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 4 to 16 mg/mL. This activity is comparable to that of ciprofloxacin, which has an MIC of 8–16 mg/mL .

- Antifungal Activity :

Anti-inflammatory Properties

The pyrazolone derivatives are known for their anti-inflammatory effects. Research indicates that compounds related to this compound demonstrate significant anti-inflammatory activity:

- Mechanism of Action :

Pharmacokinetics and Toxicity

A comprehensive assessment of the compound's pharmacokinetic profile reveals favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters:

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Extensive |

| Metabolism | Hepatic |

| Excretion | Renal |

| Toxicity | Low |

These parameters suggest that the compound has potential for therapeutic use with manageable safety profiles .

Molecular Docking Studies

Molecular docking studies have identified dihydrofolate reductase (DHFR) from Staphylococcus aureus and N-myristoyl transferase (NMT) from Candida albicans as suitable targets for the antimicrobial activities of this compound. The binding affinities indicate strong interactions that could be exploited for drug development .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- Case Study on Antibacterial Efficacy :

- Case Study on Anti-inflammatory Effects :

Q & A

Q. What are the conventional and non-conventional synthesis methods for (4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one and its derivatives?

- Methodological Answer : Conventional synthesis typically involves condensation reactions between 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one and aldehydes or ketones under reflux conditions with acid/base catalysis. For example, reacting 3-formylchromone with 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one yields derivatives via Knoevenagel condensation . Non-conventional methods, such as ultrasound-assisted synthesis, enhance reaction efficiency and reduce time by promoting rapid molecular agitation, as demonstrated in the preparation of pyrazolone derivatives under ultrasonic irradiation .

Q. How is the stereochemical configuration (Z/E) of the methylidene group determined in this compound?

- Methodological Answer : The Z-configuration is confirmed via single-crystal X-ray diffraction (SC-XRD), which provides unambiguous spatial assignment of substituents. For instance, SC-XRD analysis of (4Z)-4-[(cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one revealed bond angles and torsion angles consistent with the Z-isomer . Nuclear Overhauser Effect (NOE) spectroscopy in NMR can also distinguish Z/E isomers by identifying spatial proximity of protons .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent environments and confirm regiochemistry. For example, NMR is essential for tracking trifluoromethyl group interactions .

- IR : Stretching frequencies (~1650–1700 cm) confirm the carbonyl group of the pyrazolone core .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, as seen in derivatives like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for condensation reactions. Molecular docking studies, such as those applied to pyrazole-thiocarboxamide derivatives, guide the design of compounds with improved binding affinities to target enzymes (e.g., carbonic anhydrases) . Software like Gaussian or AutoDock can model interactions between trifluoromethyl groups and hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed NMR shifts often arise from solvent effects or dynamic processes. For example, variable-temperature NMR can detect tautomerism in pyrazolone derivatives, resolving ambiguities in peak assignments . SC-XRD remains the gold standard for resolving conflicting data, as demonstrated in corrigenda for misassigned Z/E configurations .

Q. How do substituents on the pyrazolone core influence electronic properties and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) decrease electron density at the methylidene position, favoring nucleophilic attacks. Hammett substituent constants () correlate with reaction rates in condensation reactions. For instance, trifluoromethyl groups enhance electrophilicity, accelerating Knoevenagel reactions with aldehydes . Cyclic voltammetry can further quantify redox behavior influenced by substituents .

Experimental Design & Data Analysis

Q. What experimental controls are essential for reproducibility in synthesizing Z-configured derivatives?

- Methodological Answer :

- Stoichiometric Control : Maintain a 1:1 molar ratio of aldehyde/ketone to pyrazolone to minimize side products like di-adducts .

- Temperature Control : Reactions conducted at 60–80°C in anhydrous solvents (e.g., ethanol or toluene) prevent hydrolysis of intermediates .

- Catalyst Screening : Test acid (e.g., acetic acid) vs. base (e.g., piperidine) catalysts to optimize regioselectivity .

Q. How can crystallographic data be leveraged to predict supramolecular interactions in solid-state structures?

- Methodological Answer : Hirshfeld surface analysis of SC-XRD data identifies dominant intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, in (4Z)-4-[(2-chloroanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, C–H···O and N–H···F interactions stabilize the crystal lattice . Mercury software can visualize packing motifs and quantify interaction percentages .

Advanced Methodological Challenges

Q. What are the limitations of conventional spectral techniques in detecting tautomeric equilibria?

- Methodological Answer : NMR may average signals from tautomers (e.g., keto-enol forms), leading to misleading integrations. Low-temperature NMR (−40°C to −80°C) slows tautomer interconversion, revealing distinct peaks for each form. Dynamic NMR (DNMR) simulations calculate exchange rates and activation energies .

Q. How can synthetic byproducts be systematically characterized and minimized?

- Methodological Answer :

High-performance liquid chromatography (HPLC) coupled with HRMS identifies byproducts (e.g., di-condensed adducts). For example, GC-MS analysis in zolazepam intermediate synthesis revealed chlorinated side products, prompting optimization of chlorination conditions . Green chemistry approaches, such as solvent-free microwave synthesis, reduce byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.